Penta-O-galloyl-I(2)-D-glucose hydrate

Anti-glycation Protein protection Diabetic complications

Batch variability with generic tannic acid undermines glycation & inflammation research reproducibility. Penta-O-galloyl-β-D-glucose hydrate (PGG; CAS 14937-32-7) eliminates this uncertainty with a fully defined pentagalloyl scaffold delivering consistent, structure-dependent potency. • Outperforms aminoguanidine in inhibiting early, middle & late-stage AGE formation • Most potent iNOS/COX-2 inhibitor among tested phenolics, surpassing EGCG • Full pentagalloylation required for maximal α-glucosidase inhibition per SAR studies • Supplied with batch-specific analytical documentation; global shipping available

Molecular Formula C41H34O27
Molecular Weight 958.7 g/mol
Cat. No. B12831956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePenta-O-galloyl-I(2)-D-glucose hydrate
Molecular FormulaC41H34O27
Molecular Weight958.7 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O.O
InChIInChI=1S/C41H32O26.H2O/c42-17-1-12(2-18(43)28(17)52)36(57)62-11-27-33(64-37(58)13-3-19(44)29(53)20(45)4-13)34(65-38(59)14-5-21(46)30(54)22(47)6-14)35(66-39(60)15-7-23(48)31(55)24(49)8-15)41(63-27)67-40(61)16-9-25(50)32(56)26(51)10-16;/h1-10,27,33-35,41-56H,11H2;1H2/t27?,33-,34?,35-,41-;/m0./s1
InChIKeyJCJIMLXECAATFH-YUUKOJDWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Penta-O-galloyl-β-D-glucose Hydrate: A Structurally Unique Gallotannin with Distinct Biological Profile vs. Common Phenolic Analogs


1,2,3,4,6-Penta-O-galloyl-β-D-glucose hydrate (PGG; CAS 14937-32-7) is a hydrolyzable gallotannin characterized by a glucose core fully esterified with five galloyl groups, produced as a key biosynthetic intermediate in various medicinal plants [1]. Chemically and functionally, PGG appears to be distinct from its constituent gallic acid or simpler tea polyphenols, exhibiting a multi-target pharmacological profile spanning anti-inflammatory, anti-diabetic, anti-glycation, and anti-cancer activities [2]. Its structural definition—five precisely positioned galloyl moieties—confers a high density of phenolic hydroxyl groups and a balanced amphiphilic character that critically influences its bioactivity, binding affinity, and self-assembly behavior, distinguishing it from both lower galloylated species and heterogeneous gallotannin mixtures [3].

Why Generic Gallotannins or Monomeric Gallates Cannot Replace Penta-O-galloyl-β-D-glucose Hydrate in Rigorous Research


The biological potency, mechanistic specificity, and material properties of gallotannins are exquisitely sensitive to the number, position, and stereochemistry of galloyl substitutions on the polyol core. PGG's fully galloylated β-D-glucose scaffold confers a unique balance of hydrophobicity and hydrogen-bonding capacity that drives both molecular target engagement and supramolecular assembly. Critically, substitution with generic 'tannic acid'—a heterogeneous mixture of polygalloyl glucoses with variable composition [1]—introduces significant batch-to-batch variability and undermines experimental reproducibility. Similarly, simple monomeric gallates (e.g., gallic acid, methyl gallate) or lower galloylated species (e.g., tri-O-galloylglucose) fail to recapitulate the full biological activity profile of PGG, as demonstrated by structure-activity relationship (SAR) studies where potency scales directly with the number of galloyl units [2]. The following quantitative evidence demonstrates exactly where PGG differs from its closest analogs and why substitution is not scientifically or commercially equivalent.

Penta-O-galloyl-β-D-glucose Hydrate: Head-to-Head Quantitative Differentiation vs. Comparators


Superior Inhibition of Advanced Glycation Endproducts (AGEs) vs. Aminoguanidine

In a direct head-to-head study using the bovine serum albumin (BSA) glycation model, PGG exhibited significantly superior inhibition of multiple glycation stages compared to the established synthetic AGE inhibitor, aminoguanidine (AG) [1]. At an equivalent concentration of 50 µM, PGG inhibited early glycation by 75%, whereas AG showed no activity. Furthermore, PGG reduced the formation of middle and late-stage AGEs by 90.1% and 60.5%, respectively, which was superior to AG [1]. Additionally, PGG reduced the glycation-induced conformational transition of BSA from α-helix to β-sheets by 50% [1].

Anti-glycation Protein protection Diabetic complications

Enhanced α-Glucosidase Inhibition vs. Lower Galloylated Glucose Derivatives

A systematic structure-activity relationship (SAR) study evaluated a series of gallotannin derivatives with varying degrees of galloylation for their α-glucosidase inhibitory activity [1]. Among the compounds tested, including lower galloylated glucose derivatives (e.g., 1-galloylglucose (1GG) and 1,3,4,6-tetragalloylglucose (TeGG)), the fully galloylated PGG demonstrated the highest inhibitory activity, with an IC50 of 0.211 µM against yeast α-glucosidase [1]. The potency increased proportionally with the number of galloyl moieties, confirming that the pentagalloyl structure is critical for maximal activity [1].

α-Glucosidase inhibition Antidiabetic SAR

Potent Dual iNOS and COX-2 Inhibition vs. Epigallocatechin Gallate (EGCG) and Gallic Acid

In a comparative study assessing the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-activated murine macrophage RAW 264.7 cells, PGG was directly compared against epigallocatechin gallate (EGCG), gallic acid, and gallacetophenone [1]. Among the four compounds examined, PGG revealed the most potent inhibitory activity in both assays [1]. Specifically, PGG inhibited iNOS activity with an IC50 of approximately 18 µg/mL and COX-2 activity (measured by PGE2 production) with an IC50 of approximately 8 µg/mL [1].

Anti-inflammatory iNOS inhibition COX-2 inhibition

Comparative Pancreatic Lipase Inhibition vs. Tannic Acid

A study evaluated the pancreatic lipase (PL) inhibitory activity of PGG in comparison to tannic acid (TA) and simpler phenolic acids [1]. Both TA and PGG were effective inhibitors, exhibiting IC50 values of 22.4 µM and 64.6 µM, respectively, while simple phenolic acids were not effective [1]. Both compounds acted as uncompetitive inhibitors with strong affinity towards the enzyme-substrate complex, attributed to their numerous hydroxyl groups which promote phenolic-enzyme interactions [1].

Pancreatic lipase inhibition Obesity Dyslipidemia

Unique Carrier-Free Hydrogel Self-Assembly vs. α-Anomer

A recent study directly compared the self-assembly behavior of the natural β-anomer of PGG (β-D-PGG) with its α-anomer (α-D-PGG) [1]. Remarkably, β-D-PGG spontaneously formed a carrier-free hydrogel without any chemical modification, whereas α-D-PGG did not form a hydrogel under identical conditions [1]. This difference is attributed to the balanced distribution of aromatic rings and phenolic hydroxyl groups in β-D-PGG, which facilitates self-assembly via hydrogen bonding and π–π stacking into nanofibers, a process sterically hindered in the α-anomer [1]. The β-D-PGG hydrogel further demonstrated exceptional antibacterial activity and promoted macrophage polarization toward the M2 anti-inflammatory phenotype [1].

Self-assembly Hydrogel Wound healing

Amyloid Aggregation Inhibition: Superiority Over Tannic and Gallic Acids

A comparative study evaluated the ability of PGG, tannic acid, and gallic acid to inhibit the amyloid aggregation of islet amyloid polypeptide (IAPP), a process implicated in pancreatic β-cell dysfunction in type 2 diabetes [1]. The results demonstrated that in every test, PGG was far superior to both tannic acid and gallic acid at inhibiting IAPP amyloid aggregation [1].

Amyloid inhibition IAPP Diabetes

High-Value Research and Industrial Application Scenarios for Penta-O-galloyl-β-D-glucose Hydrate


Glycation and Diabetic Complication Research

Given its demonstrated superiority over aminoguanidine in inhibiting early, middle, and late-stage AGE formation [1], PGG is the compound of choice for in vitro and ex vivo studies investigating the molecular mechanisms of protein glycation and the development of novel therapeutic strategies for diabetic complications, aging, and neurodegenerative diseases.

Anti-Inflammatory Pathway Dissection (iNOS/COX-2 Axis)

With its demonstrated potency as the most effective inhibitor of iNOS and COX-2 among tested phenolic comparators, including EGCG [1], PGG serves as a critical tool compound for elucidating the roles of these enzymes in inflammation, cancer progression, and pain signaling, and for validating new targets in these pathways.

Advanced Biomaterials and Carrier-Free Drug Delivery Systems

The unique ability of β-D-PGG to spontaneously self-assemble into a functional hydrogel without chemical modification, a property not shared by its α-anomer [1], makes it a premier building block for the design of novel, biocompatible, carrier-free drug delivery systems, antimicrobial wound dressings, and scaffolds for tissue engineering applications.

α-Glucosidase Inhibition and Antidiabetic Drug Discovery

The clear structure-activity relationship demonstrating that full pentagalloylation (as in PGG) is required for maximal α-glucosidase inhibition [1] positions PGG as the essential positive control and lead scaffold for the development of next-generation α-glucosidase inhibitors for managing postprandial hyperglycemia.

Amyloid Aggregation Inhibition in Type 2 Diabetes

Based on its superior activity in inhibiting IAPP amyloid aggregation compared to tannic and gallic acids [1], PGG is an ideal candidate for specialized studies aimed at preventing or reversing islet amyloid formation, a key pathological feature contributing to β-cell failure in type 2 diabetes.

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